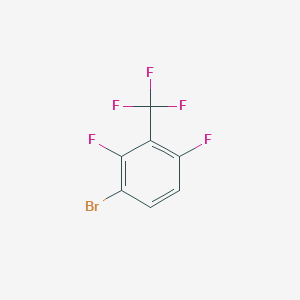

3-Bromo-2,6-difluorobenzotrifluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKWEINMZXPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-2,6-difluorobenzotrifluoride: A Profile of a Versatile Fluorinated Building Block

Abstract: 3-Bromo-2,6-difluorobenzotrifluoride stands as a potentially significant, though currently specialized, building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its densely functionalized aromatic core—featuring a trifluoromethyl group, two fluorine atoms, and a bromine atom—offers a unique combination of electronic properties and multiple handles for synthetic diversification. The trifluoromethyl moiety is a well-established feature in pharmaceuticals for enhancing metabolic stability and bioavailability, while the halogen substituents provide orthogonal reactivity for cross-coupling and nucleophilic substitution reactions.[1][2][3] This guide provides a comprehensive technical overview of this compound, consolidating its known properties and presenting a predictive analysis of its reactivity and synthetic utility based on established chemical principles and data from structurally related analogs. We will explore its physicochemical characteristics, propose a viable synthetic pathway, detail its expected chemical behavior in key transformations, and discuss its potential applications and necessary safety protocols.

Physicochemical and Structural Properties

Direct experimental data for this compound is not widely published, reflecting its status as a niche research chemical rather than a bulk commodity. However, a robust profile can be constructed by analyzing its structure and drawing comparisons with closely related, well-documented isomers. The molecule's key feature is a benzene ring activated by three strongly electron-withdrawing groups (-CF₃, -F, -F), rendering the aromatic system highly electron-deficient.

Compound Identification and Properties

The following table summarizes the calculated and estimated physicochemical properties. These values provide a baseline for experimental design, purification, and analytical characterization.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-Bromo-2,6-difluoro-3-(trifluoromethyl)benzene | Standard Nomenclature |

| Molecular Formula | C₇H₂BrF₅ | Calculated |

| Molecular Weight | 260.99 g/mol | Calculated |

| CAS Number | Not readily available | Indicates limited commercialization |

| Appearance | Colorless to light yellow clear liquid | Inferred from analogs[4][5] |

| Boiling Point | Estimated: 170-185 °C | Extrapolated from isomers like 3-Bromo-2-fluorobenzotrifluoride (169 °C)[4] and 3-Bromo-4-fluorobenzotrifluoride (148-149 °C). The additional fluorine atom is expected to increase the boiling point. |

| Density | Estimated: 1.75 - 1.85 g/mL at 25 °C | Extrapolated from isomers like 3-Bromo-2-fluorobenzotrifluoride (1.74 g/mL)[4]. Increased fluorination typically raises density. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Based on general properties of halogenated aromatics |

Predicted Spectroscopic Signature

A multi-nuclear NMR analysis would be the definitive method for structural confirmation.

-

¹⁹F NMR: This technique is crucial. A spectrum would be expected to show two distinct signals: a singlet for the -CF₃ group and a multiplet for the two aromatic fluorine atoms, which would couple to each other and to the adjacent aromatic protons.

-

¹H NMR: The spectrum would display two signals in the aromatic region, corresponding to the two protons on the ring. The significant electron-withdrawing nature of the substituents would shift these signals downfield.

-

¹³C NMR: Seven distinct signals for the aromatic carbons are expected, with chemical shifts significantly influenced by the attached F, Br, and CF₃ groups.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.

Synthesis and Availability

This compound is not a widely stocked chemical and typically requires custom synthesis. A plausible and efficient laboratory-scale synthesis can be designed starting from the more readily available 2,6-difluorobenzotrifluoride. The proposed method utilizes directed ortho-lithiation, a powerful technique for regioselective functionalization of aromatic rings.

Proposed Synthetic Workflow: Directed Ortho-Lithiation

The diagram below outlines the logical flow for the synthesis. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures is critical. LDA is sufficiently basic to deprotonate the aromatic ring but is sterically hindered, which can enhance regioselectivity. The reaction must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Initial Charge: The flask is charged with 2,6-difluorobenzotrifluoride (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate. The rationale for this step is that the fluorine and trifluoromethyl groups acidify the proton at the C3 position, directing the deprotonation.

-

Bromination: An electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS) (1.2 eq), dissolved in dry THF is added slowly to the reaction mixture at -78 °C. This choice of brominating agent provides an electrophilic bromine atom for substitution.

-

Quenching and Workup: After stirring for an additional 1-2 hours, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by its multiple functional groups, which can be addressed with high selectivity. The C-Br bond and the C-F bonds offer distinct opportunities for molecular elaboration.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for functionalization via transition-metal catalysis. This is a cornerstone of modern organic synthesis, allowing for the precise formation of new bonds.[2]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, yielding complex biaryl structures.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceutical agents.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl moieties.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and must be optimized for each specific substrate pairing. The steric hindrance from the flanking fluorine and trifluoromethyl groups may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is exceptionally electron-poor, making it highly susceptible to attack by strong nucleophiles. The fluorine atoms, particularly when positioned ortho or para to a strong electron-withdrawing group, can act as leaving groups in SNAr reactions.[6]

-

Reactivity: Displacement of a fluorine atom typically requires more forcing conditions (higher temperatures, stronger nucleophiles) than cross-coupling at the C-Br site. This provides a valuable element of orthogonal reactivity.

-

Regioselectivity: The two fluorine atoms are not equivalent. The fluorine at the C2 position is flanked by both a bromine and a trifluoromethyl group, making it sterically more hindered. The fluorine at the C6 position is adjacent only to the bromine. Nucleophilic attack would likely be subject to a complex interplay of electronic and steric factors, requiring experimental verification to determine the major product.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, safety precautions must be based on data from structurally similar and hazardous compounds.

| Hazard Class | Statement | Precautionary Codes | Source (Analog Compounds) |

| Flammability | H226/H227: Flammable or Combustible liquid and vapor. | P210, P233, P240, P241 | [7][8][9] |

| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352 | [8][9][10][11] |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [8][9][10][11] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340 | [9][10][11] |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[8][12]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[7][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

-

Storage

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] The container should be kept tightly closed.[5][9][11] Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[4][13]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 [sigmaaldrich.com]

- 6. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Bromo-2-chlorobenzotrifluoride | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. echemi.com [echemi.com]

- 13. chemimpex.com [chemimpex.com]

Introduction: Unveiling a Versatile Fluorinated Building Block

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS 1263377-74-7)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, fluorinated aromatic compounds are indispensable tools for molecular design. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and other key physicochemical properties. This guide provides a detailed technical overview of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene, a compound identified by CAS number 1263377-74-7. While specific literature on this particular isomer is nascent, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. This document will synthesize available data with established principles of fluorine chemistry to provide a comprehensive resource for researchers. It is important to note that this compound is also known by the synonym 3-Bromo-2,6-difluorobenzotrifluoride.

Physicochemical and Structural Properties

1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature. Its molecular structure, featuring a bromine atom ortho to a trifluoromethyl group and flanked by two fluorine atoms, offers a unique combination of steric and electronic properties that can be exploited in organic synthesis.

| Property | Value | Source |

| CAS Number | 1263377-74-7 | [1][2][3] |

| Molecular Formula | C₇H₂BrF₅ | [1][2][3] |

| Molecular Weight | 260.99 g/mol | [1][2] |

| IUPAC Name | 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | [3] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

Synthesis Strategies: A Plausible Route

A likely precursor for this synthesis is 2,6-difluorobenzotrifluoride. The bromination of this substrate would likely proceed via electrophilic aromatic substitution. The directing effects of the trifluoromethyl group (meta-directing) and the fluorine atoms (ortho, para-directing) would need to be carefully considered to achieve the desired regioselectivity.

Caption: Proposed synthesis of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Representative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.

-

To a stirred solution of 2,6-difluorobenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide.

-

From the dropping funnel, add a stoichiometric amount of bromine dropwise at a temperature that maintains a controlled reaction rate.

-

After the addition is complete, the reaction mixture may be heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum or by column chromatography to yield the desired 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Reactivity and Synthetic Utility

The synthetic utility of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is primarily dictated by the reactivity of the carbon-bromine bond and the electronic nature of the highly fluorinated aromatic ring.

The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

The trifluoromethyl (-CF₃) group and the two fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. This electron deficiency renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly for the displacement of one of the fluorine atoms by a suitable nucleophile, should the reaction conditions be favorable.

Caption: Key cross-coupling reactions of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. These signals would likely appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

-

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the fluorine atoms and the bromine atom will also exhibit characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: This is a powerful tool for characterizing such a molecule. Three distinct signals are expected: one for the -CF₃ group, which will likely appear as a singlet or a narrowly split multiplet, and two other signals for the two aromatic fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons would be diagnostic for confirming the substitution pattern.

Safety and Handling

Based on available supplier information, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

This information is based on limited supplier data and a full Safety Data Sheet (SDS) should be consulted before handling.

Applications and Future Outlook

The true potential of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene lies in its application as a specialized building block in discovery chemistry. The unique arrangement of its substituents makes it an attractive starting material for accessing novel chemical space.

-

Pharmaceuticals: Its derivatives could be explored as candidates for a range of therapeutic targets. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance metabolic stability and cell permeability.

-

Agrochemicals: Similar to its utility in pharmaceuticals, this compound could serve as a precursor to new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

-

Materials Science: The incorporation of this fluorinated moiety into polymers or organic electronic materials could impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

The current lack of extensive data on 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene presents an opportunity for further research. A thorough investigation of its synthesis, reactivity, and the biological activity of its derivatives could unlock its full potential as a valuable tool for chemists and drug developers.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzotrifluoride is a key building block in medicinal chemistry and materials science, owing to its unique substitution pattern that facilitates the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this valuable compound. The presented route leverages a multi-step sequence commencing with the nitration of 2,6-difluorobenzotrifluoride, followed by reduction and a concluding Sandmeyer reaction. This document offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the strategic choices made throughout the synthesis, aiming to equip researchers with the practical knowledge required for its successful implementation.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science. These modifications can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorinated benzotrifluoride core imparts desirable electronic and steric properties.

This guide delineates a robust and reproducible synthesis of this compound, focusing on a logical and well-precedented three-step sequence. The chosen pathway, proceeding via a nitration-reduction-diazotization/bromination sequence, offers a high degree of regiochemical control, which is often a challenge in the direct halogenation of highly substituted aromatic rings.

Strategic Overview of the Synthesis Pathway

The selected synthetic route, illustrated below, is designed for optimal regioselectivity and overall yield. It circumvents the potential for isomeric mixtures that could arise from direct bromination of the starting material, 2,6-difluorobenzotrifluoride.

Caption: Overall synthetic scheme for this compound.

Part 1: Nitration of 2,6-Difluorobenzotrifluoride

The initial step involves the electrophilic nitration of 2,6-difluorobenzotrifluoride to introduce a nitro group at the C3 position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a meta-director and a strong deactivator, while the fluorine atoms are ortho, para-directors and deactivators. The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO2+) to the position meta to the -CF3 group and ortho/para to the fluorine atoms, which is the C3 (and C5) position. Due to steric hindrance from the adjacent -CF3 group, substitution at C3 is favored.

Experimental Protocol: Synthesis of 3-Nitro-2,6-difluorobenzotrifluoride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add fuming nitric acid (90%, 1.2 equivalents) dropwise to the cooled sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Nitration Reaction: To the cold nitrating mixture, add 2,6-difluorobenzotrifluoride (1.0 equivalent) dropwise through the dropping funnel over a period of 30-60 minutes. Carefully control the rate of addition to maintain the internal temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Nitro-2,6-difluorobenzotrifluoride.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Reactants | ||

| 2,6-Difluorobenzotrifluoride | 1.0 equivalent | Starting material. |

| Fuming Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition), then RT | The reaction is exothermic and requires cooling to control the rate and prevent side reactions. |

| Reaction Time | 1 - 4 hours | Monitored by TLC or GC for completion. |

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 3-Nitro-2,6-difluorobenzotrifluoride to a primary amine, yielding 3-Amino-2,6-difluorobenzotrifluoride. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method may depend on the available equipment and the scale of the reaction. Catalytic hydrogenation is often cleaner, while metal-acid reductions are robust and cost-effective.

Experimental Protocol: Synthesis of 3-Amino-2,6-difluorobenzotrifluoride (Catalytic Hydrogenation)

-

Reaction Setup: To a hydrogenation vessel, add 3-Nitro-2,6-difluorobenzotrifluoride (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or GC analysis of aliquots.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2,6-difluorobenzotrifluoride.

-

Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or recrystallization.

| Parameter | Value/Condition | Rationale |

| Reactants | ||

| 3-Nitro-2,6-difluorobenzotrifluoride | 1.0 equivalent | Starting material for reduction. |

| Hydrogen Gas | 1 - 4 atm | Reducing agent. |

| Palladium on Carbon (5-10%) | 1-5 mol% | Catalyst for hydrogenation. |

| Reaction Conditions | ||

| Solvent | Methanol or Ethanol | Provides good solubility for the substrate and is compatible with hydrogenation. |

| Temperature | Room Temperature | Typically sufficient for this reduction. |

| Reaction Time | 2 - 12 hours | Monitored by hydrogen uptake or chromatography. |

Part 3: The Sandmeyer Reaction

The final step is the conversion of the amino group of 3-Amino-2,6-difluorobenzotrifluoride to a bromo group via the Sandmeyer reaction.[1][2][3] This classic transformation proceeds in two stages: diazotization of the primary aromatic amine to form a diazonium salt, followed by the copper(I) bromide-catalyzed substitution of the diazonium group with bromide.[1][4] The presence of multiple electron-withdrawing groups on the aniline precursor can decrease its basicity, potentially requiring stronger acidic conditions for efficient diazotization.[5]

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

In a beaker, dissolve 3-Amino-2,6-difluorobenzotrifluoride (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3-4 equivalents). Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid (48%). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Caption: Workflow for the Sandmeyer reaction step.

Conclusion

The synthesis of this compound via the nitration-reduction-Sandmeyer reaction sequence represents a robust and reliable method for obtaining this valuable building block. This guide has provided a detailed, step-by-step protocol for each stage of the synthesis, underpinned by an understanding of the reaction mechanisms and strategic considerations. By following these procedures, researchers and drug development professionals can confidently produce this key intermediate for their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

- 1. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Substituted Benzotrifluorides

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: The initial query for "3-Bromo-2,6-difluorobenzotrifluoride" did not yield sufficient data for a comprehensive guide, suggesting it is a less common isomer. This guide will therefore focus on the well-documented and structurally related compound, 3-Bromo-2-fluorobenzotrifluoride (CAS 144584-67-8) . The principles of reactivity, spectroscopic analysis, and synthetic application discussed herein are broadly applicable to a wide range of halogenated benzotrifluoride isomers, providing a robust framework for understanding this important class of chemical building blocks.

Introduction: The Strategic Value of Halogenated Benzotrifluorides

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds hold a position of exceptional importance. The introduction of fluorine or trifluoromethyl (-CF₃) groups into molecular scaffolds can profoundly modulate key properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, halogenated benzotrifluorides stand out as particularly versatile intermediates.[1]

This guide provides an in-depth examination of 3-Bromo-2-fluorobenzotrifluoride, a representative member of this class. The unique arrangement of its substituents—a strongly electron-withdrawing trifluoromethyl group, a versatile bromine atom, and a reactivity-modulating fluorine atom—creates a powerful tool for constructing complex molecular architectures.[1][2] We will explore its core physical and chemical properties, delve into the causality behind its synthetic applications, and provide practical, field-proven insights into its use.

Core Compound Identification and Properties

A precise understanding of a reagent's physical characteristics is fundamental to its effective use in synthesis and process development.

Identifiers and Structural Information

| Identifier | Value | Source |

| Compound Name | 3-Bromo-2-fluorobenzotrifluoride | [3][4] |

| Synonyms | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene, 3-Bromo-α,α,α,2-tetrafluorotoluene | [1] |

| CAS Number | 144584-67-8 | [1][3] |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | [1][3] |

| SMILES | FC(F)(F)C1=CC=CC(Br)=C1F | [5] |

| InChI Key | VPXCYIIXCVJZKZ-UHFFFAOYSA-N | [3][5] |

Physicochemical Data

The physical properties of 3-Bromo-2-fluorobenzotrifluoride dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.690 g/mL at 25 °C | [3][6] |

| Boiling Point | 168-169 °C | [3][6] |

| Refractive Index (n20/D) | 1.464 | [3] |

| Flash Point | >100 °C | [7] |

| Storage Conditions | Store at 2 - 8 °C, sealed in dry conditions | [1] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Bromo-2-fluorobenzotrifluoride is a direct consequence of the electronic interplay between its substituents. The trifluoromethyl group acts as a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution.[2] The bromine atom, conversely, serves as a premier functional handle for palladium-catalyzed cross-coupling reactions.[8]

Caption: Electronic contributions of substituents in 3-Bromo-2-fluorobenzotrifluoride.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for building molecular complexity. It readily participates in a vast array of palladium-catalyzed reactions, which are foundational to modern drug discovery.[8]

-

Suzuki-Miyaura Coupling: This is arguably the most critical reaction for this substrate, enabling the formation of carbon-carbon bonds by coupling with boronic acids or their derivatives.[9][10] The reaction is tolerant of a wide range of functional groups and is a reliable method for constructing biaryl structures, which are prevalent in pharmaceuticals.

-

Other Couplings: The C-Br bond is also amenable to other transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkenyl, alkynyl, and nitrogen-based functionalities, respectively.

Nucleophilic Aromatic Substitution (SNAr)

While the bromine atom is a poor leaving group for SNAr, the strong electron-withdrawing effect of the adjacent -CF₃ group and the ortho-fluorine atom significantly acidifies the aromatic ring protons and can facilitate substitution reactions under specific conditions, particularly with potent nucleophiles.

Spectroscopic Analysis Protocol

Confirming the structure and purity of starting materials and products is a non-negotiable aspect of synthesis. A multi-spectroscopic approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns between the aromatic protons will be influenced by both ³J (ortho), ⁴J (meta), and ⁵J (para) couplings, as well as couplings to the fluorine atom (J H-F).

-

¹⁹F NMR: Two distinct signals are expected. One for the trifluoromethyl group (a singlet, typically around -60 to -65 ppm) and one for the fluorine atom on the ring (a multiplet, due to coupling with aromatic protons).

-

¹³C NMR: The spectrum will show 7 distinct signals. The carbon attached to the -CF₃ group will appear as a quartet (due to C-F coupling) at approximately 120-130 ppm. The carbons attached to bromine and fluorine will also show characteristic shifts.

-

-

Infrared (IR) Spectroscopy:

-

Look for strong absorption bands characteristic of C-F stretching vibrations (around 1100-1350 cm⁻¹) from the -CF₃ group.

-

Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorinated substituents make this compound a valuable intermediate in several high-value R&D sectors.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of anti-cancer and anti-inflammatory drugs, where the trifluoromethyl group can enhance therapeutic efficacy and pharmacokinetic profiles.[1]

-

Agrochemicals: The compound is used to create advanced herbicides and pesticides. The fluorinated moieties often contribute to increased potency and better environmental profiles.

-

Materials Science: It is incorporated into specialty polymers and coatings to enhance chemical resistance and thermal stability, crucial properties for high-performance materials.[1]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[9][11]

Objective: To synthesize 2-fluoro-3-(trifluoromethyl)-1,1'-biphenyl from 3-Bromo-2-fluorobenzotrifluoride and phenylboronic acid.

Materials and Reagents

-

3-Bromo-2-fluorobenzotrifluoride (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄, for drying)

Step-by-Step Methodology

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-fluorobenzotrifluoride, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling of halogenated aromatic compounds is crucial for laboratory safety.

GHS Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

Precautionary Measures and PPE

-

P261 & P271: Avoid breathing fumes/vapors. Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][12]

-

Handling: Use in a chemical fume hood. Keep away from heat and ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[13]

First Aid

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

Conclusion

3-Bromo-2-fluorobenzotrifluoride is a powerful and versatile intermediate for chemical synthesis. Its value is derived from a predictable reactivity profile governed by the distinct electronic properties of its trifluoromethyl, bromo, and fluoro substituents. A thorough understanding of its physical properties, spectroscopic signatures, and reaction mechanics, as outlined in this guide, empowers researchers to leverage this building block for the efficient and innovative construction of complex molecules in drug discovery, agrochemical development, and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-溴-2-氟三氟甲苯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 144584-67-8 | 3-Bromo-2-fluorobenzotrifluoride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. chembk.com [chembk.com]

- 7. 144584-67-8 | CAS DataBase [m.chemicalbook.com]

- 8. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]

- 14. fishersci.com [fishersci.com]

The Synthetic Gateway to Novel Fluorinated Scaffolds: A Technical Guide to 3-Bromo-2,6-difluorobenzotrifluoride

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—are highly sought after by researchers. Within this context, polysubstituted aromatic compounds bearing a trifluoromethyl group are of paramount importance. This guide focuses on a promising, yet not widely commercialized, building block: 3-Bromo-2,6-difluorobenzotrifluoride .

While direct commercial availability of this specific isomer is limited, its potential as a synthetic intermediate is significant. The trifluoromethyl group acts as a powerful electron-withdrawing moiety and a metabolically stable isostere for other functional groups. The two fluorine atoms further modulate the electronic properties of the benzene ring, and the bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the proposed synthesis, predicted reactivity, and potential applications of this compound, offering a roadmap for its utilization in advanced research endeavors. The strategic placement of its substituents makes it a highly attractive scaffold for creating novel compounds with potentially enhanced biological activity or material properties.[1][2][3]

Physicochemical Properties (Predicted)

The exact physical and chemical properties of this compound have not been extensively reported due to its limited availability. However, based on the properties of structurally similar compounds, we can predict the following characteristics:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₂BrF₅ | Based on its chemical structure. |

| Molecular Weight | ~260.99 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzotrifluorides. |

| Boiling Point | 160-180 °C | Expected to be higher than 3-bromobenzotrifluoride (151-152 °C) due to the additional fluorine atoms increasing intermolecular forces. |

| Density | ~1.7-1.8 g/mL | Higher than related compounds due to the presence of a bromine and multiple fluorine atoms. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, toluene). | Typical for halogenated aromatic compounds. |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-bromo-2,4-difluorobenzene. The first step involves the synthesis of the key intermediate, 3-Bromo-2,6-difluorobenzaldehyde, followed by the conversion of the aldehyde functional group to a trifluoromethyl group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

This procedure is adapted from established methods for the ortho-formylation of substituted aromatic compounds.[4]

Experimental Protocol:

-

To a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2M in THF, 1.05 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 30 minutes.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1N hydrochloric acid and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 3-bromo-2,6-difluorobenzaldehyde.[4]

Step 2: Conversion of Aldehyde to Trifluoromethyl Group

The transformation of an aryl aldehyde to a trifluoromethyl group is a key step. Sulfur tetrafluoride (SF₄) is a potent reagent for this conversion, although it is a hazardous gas requiring specialized handling.[5][6] A safer and more common laboratory alternative is diethylaminosulfur trifluoride (DAST).[5]

Experimental Protocol (using Sulfur Tetrafluoride):

-

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions and specialized equipment (e.g., a pressure-resistant reactor).

-

Place 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in a suitable pressure-resistant reactor (e.g., a stainless steel autoclave).

-

Cool the reactor and condense sulfur tetrafluoride (SF₄) (typically 2-3 eq) into it.

-

Optionally, a catalyst such as hydrogen fluoride (HF) can be added to facilitate the reaction.

-

Seal the reactor and heat it to the required temperature (e.g., 100-150 °C) for several hours. The exact conditions will need to be optimized.

-

After the reaction is complete, cool the reactor to a low temperature and carefully vent the excess SF₄ through a scrubbing system.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic extract, dry it over a suitable drying agent, and concentrate it.

-

Purify the crude this compound by distillation or column chromatography.

Predicted Reactivity and Synthetic Utility

The bromine atom in this compound is the primary site for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be high, driven by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming carbon-carbon bonds. The coupling of this compound with various boronic acids or esters would provide access to a wide range of biaryl and heteroaryl compounds.

General Experimental Conditions:

-

Reactants: this compound (1.0 eq), boronic acid or ester (1.1-1.5 eq).

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[7][8][9]

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][10][11]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[7][11]

-

Temperature: Typically between 80-110 °C.

Sonogashira Coupling

This reaction allows for the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, yielding substituted aryl alkynes which are valuable intermediates in organic synthesis.

General Experimental Conditions:

-

Reactants: this compound (1.0 eq), terminal alkyne (1.1-1.5 eq).

-

Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[12][13][14][15][16]

-

Base: An amine base such as triethylamine or diisopropylamine.[13]

-

Solvent: Anhydrous solvents like THF or DMF.

-

Temperature: Can often be performed at room temperature to moderate heat.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

General Experimental Conditions:

-

Reactants: this compound (1.0 eq), primary or secondary amine (1.1-1.5 eq).

-

Catalyst: A palladium catalyst, often a pre-formed complex or generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).[17][18][19][20][21]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[19][20]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

-

Temperature: Typically requires elevated temperatures (e.g., 80-110 °C).

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of complex molecules with potential applications in pharmaceuticals and advanced materials.

-

Medicinal Chemistry: The trifluoromethyl group is a well-established pharmacophore that can improve metabolic stability and receptor binding affinity.[3][22] The difluoro substitution pattern can further fine-tune the electronic properties and bioavailability of a drug candidate. This building block could be used to synthesize novel inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. For example, nilotinib, a tyrosine kinase inhibitor, features a trifluoromethyl group that significantly enhances its potency compared to its non-fluorinated analog.[2]

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties to enhance their efficacy and environmental persistence. This compound could serve as a precursor for new crop protection agents.

-

Materials Science: The incorporation of highly fluorinated phenyl rings into polymers and liquid crystals can impart desirable properties such as thermal stability, chemical resistance, and specific optical or dielectric characteristics. This building block could be used in the synthesis of advanced materials for electronics, aerospace, and other high-performance applications.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the care appropriate for a halogenated aromatic compound.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Conclusion

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Bromo-2,6-difluorobenzotrifluoride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-2,6-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the empirical data of structurally analogous compounds. By examining the spectral data of 3-bromobenzotrifluoride, 1-bromo-2,6-difluorobenzene, and 2,6-difluorobenzotrifluoride, we can confidently forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this molecule in their synthetic endeavors.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, while the two fluorine atoms exhibit both inductive electron withdrawal and resonance electron donation. The bromine atom further influences the electronic environment and provides a characteristic isotopic signature in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Ensure the sample is fully dissolved; if necessary, gently warm the mixture or use sonication.

-

Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

Data Acquisition:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Standard pulse sequences should be utilized for each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding fluorine and bromine atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 7.2 - 7.4 | Triplet of doublets (td) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | H-4 |

| ~ 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 | H-5 |

Interpretation: The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group will deshield the aromatic protons, causing them to appear at relatively downfield chemical shifts. The proton at the C-4 position is expected to couple to the adjacent fluorine at C-6 and the meta-proton at C-5. The proton at the C-5 position will couple to the fluorine at C-6 and the ortho-proton at C-4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by distinct signals for the seven carbon atoms, with carbon-fluorine couplings providing valuable structural information.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 160 - 165 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 | C-2, C-6 |

| ~ 130 - 135 | Quartet (q) | ¹J(C,F) ≈ 270-280 | -CF₃ |

| ~ 125 - 130 | Singlet or small multiplet | - | C-3 |

| ~ 120 - 125 | Triplet (t) | ²J(C,F) ≈ 20-30 | C-4 |

| ~ 115 - 120 | Doublet (d) | ²J(C,F) ≈ 20-30 | C-5 |

| ~ 110 - 115 | Quartet of doublets (qd) | ²J(C,F) ≈ 30-40, ³J(C,F) ≈ 5-10 | C-1 |

Interpretation: The carbons directly bonded to fluorine (C-2 and C-6) will exhibit large one-bond coupling constants (¹J(C,F)) and appear significantly downfield. The trifluoromethyl carbon will appear as a quartet with a very large ¹J(C,F) coupling. The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[1]

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ -60 to -65 | Singlet | - | -CF₃ |

| ~ -100 to -110 | Multiplet | - | F-2, F-6 |

Interpretation: The trifluoromethyl group is expected to appear as a singlet in the typical region for benzotrifluorides.[2] The two aromatic fluorine atoms will be chemically equivalent and will appear as a single multiplet due to coupling with the aromatic protons. The exact chemical shift will be influenced by the bromine atom at the meta position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | C-H aromatic stretching |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretching |

| 1350 - 1100 | Very Strong | C-F stretching (CF₃ and Ar-F) |

| 1100 - 1000 | Strong | C-F stretching (CF₃ and Ar-F) |

| ~ 700 - 500 | Medium | C-Br stretching |

Interpretation: The IR spectrum will be dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aromatic fluorine atoms.[3] The presence of the aromatic ring will be confirmed by the C=C stretching bands between 1600 and 1450 cm⁻¹. A band in the lower frequency region (700-500 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Method (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting fragments using a mass analyzer (e.g., quadrupole).

Predicted Mass Spectrum

| m/z | Predicted Relative Intensity | Assignment |

| 260/262 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 181/183 | Medium | [M - Br]⁺ |

| 191 | Medium | [M - CF₃]⁺ |

| 112 | Medium | [C₆H₂F₂]⁺ |

Interpretation: The mass spectrum will show a characteristic molecular ion peak ([M]⁺) with a doublet at m/z 260 and 262, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[4] Key fragmentation pathways are expected to involve the loss of a bromine radical to give a fragment at m/z 181, and the loss of a trifluoromethyl radical to give a fragment at m/z 191.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging the empirical data of structurally related compounds, we have established a reliable set of expected spectral data (NMR, IR, and MS). This information is critical for researchers working with this compound, enabling its unambiguous identification and quality control in synthetic applications. The provided experimental protocols serve as a practical starting point for the acquisition of high-quality spectral data.

References

The Synthetic Frontier: Unlocking the Potential of 3-Bromo-2,6-difluorobenzotrifluoride as a Novel Building Block in Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide introduces a promising, yet underexplored, molecular scaffold: 3-Bromo-2,6-difluorobenzotrifluoride. While direct literature on this specific compound is sparse, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the synthesis and reactivity of structurally related analogues, we will delineate the potential of this compound as a versatile building block for the next generation of therapeutics and advanced materials.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The deliberate use of fluorine in medicinal chemistry has led to the development of numerous blockbuster drugs. The trifluoromethyl (-CF3) group, in particular, is prized for its high lipophilicity and metabolic stability.[4] It can serve as a bioisostere for other chemical groups, enhancing a drug candidate's ability to cross cellular membranes and resist metabolic degradation, thereby increasing its half-life.[4] The addition of fluorine atoms to the aromatic ring further modulates the electronic environment, influencing pKa and binding interactions. This strategic fluorination is a key tactic in overcoming common challenges in drug development, such as poor metabolic stability and off-target effects.[1][2]

The hypothetical molecule, this compound, combines three key pharmacophoric elements: a bromine atom, a trifluoromethyl group, and a difluorinated benzene ring. This unique combination suggests its potential as a highly valuable scaffold for creating novel chemical entities with desirable drug-like properties.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Characteristic | Rationale based on Analogues |

| Molecular Formula | C7H2BrF5 | Based on the constituent atoms. |

| Molecular Weight | ~260.99 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Similar compounds like 3-Bromo-2-fluorobenzotrifluoride are liquids at room temperature.[5] |

| Boiling Point | Estimated to be in the range of 160-180 °C | Based on the boiling points of related compounds like 3-Bromo-2-fluorobenzotrifluoride (169 °C) and 3-Bromobenzotrifluoride (151-152 °C).[5][6] |

| Density | Estimated to be >1.7 g/mL | Based on the densities of 3-Bromo-2-fluorobenzotrifluoride (1.74 g/mL) and 3-Bromobenzotrifluoride (1.613 g/mL).[5][6] |

| Solubility | Insoluble in water, soluble in common organic solvents. | Typical for halogenated aromatic compounds. |

The key structural features of this compound are the bromine atom, which serves as a versatile handle for cross-coupling reactions, and the electron-withdrawing trifluoromethyl and difluoro groups, which activate the aromatic ring and enhance metabolic stability.

Proposed Synthetic Pathways

The synthesis of this compound has not been explicitly described in the literature. However, based on established synthetic methodologies for related fluorinated aromatic compounds, a plausible synthetic route can be proposed. A potential starting material would be 2,6-difluorobenzotrifluoride, which would then undergo bromination.

Hypothetical Protocol: Electrophilic Bromination of 2,6-difluorobenzotrifluoride

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,6-difluorobenzotrifluoride

-

Bromine (Br2)

-

Iron(III) bromide (FeBr3) or another suitable Lewis acid catalyst

-

Dichloromethane (CH2Cl2) or another inert solvent

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2,6-difluorobenzotrifluoride in a suitable inert solvent such as dichloromethane, add a catalytic amount of a Lewis acid like iron(III) bromide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

This proposed synthesis is analogous to the direct bromination of benzotrifluoride, a common method for producing bromobenzotrifluorides.[7] The regioselectivity of the bromination will be directed by the existing substituents on the aromatic ring.

Potential Research Applications

The unique structural features of this compound make it a highly attractive building block for various research applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is expected to be as an intermediate in the synthesis of novel bioactive molecules. The bromine atom provides a reactive site for introducing molecular diversity through various cross-coupling reactions.

Diagram: Key Cross-Coupling Reactions for this compound

Caption: Potential cross-coupling reactions of this compound.

These reactions would allow for the facile introduction of various substituents at the 3-position, enabling the exploration of a vast chemical space for identifying new drug candidates. The trifluoromethyl and difluoro groups would likely impart favorable pharmacokinetic properties to the resulting molecules.

Agrochemicals

Similar to pharmaceuticals, the agrochemical industry also benefits from the introduction of fluorinated moieties to enhance the efficacy and stability of pesticides and herbicides. This compound could serve as a key intermediate in the synthesis of novel agrochemicals with improved performance.

Materials Science

Fluorinated aromatic compounds are also utilized in materials science for the development of specialty polymers, liquid crystals, and other advanced materials.[5] The unique electronic properties of this compound could be exploited to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Experimental Protocols for Key Transformations

The following are detailed, step-by-step methodologies for key cross-coupling reactions that would be applicable to this compound, based on protocols for structurally similar compounds.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 2 mol%)

-

Triphenylphosphine (PPh3, 8 mol%)

-

Potassium carbonate (K2CO3, 2 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by GC or TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

While this compound remains a largely unexplored chemical entity, its structural features strongly suggest its potential as a highly versatile building block in organic synthesis. The combination of a reactive bromine handle with the beneficial properties of a trifluoromethyl group and a difluorinated aromatic ring makes it an attractive target for synthetic chemists. The development of a reliable synthetic route to this compound would open up new avenues for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this promising, yet hypothetical, molecule. Further research is warranted to validate the proposed synthetic pathways and to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Bromobenzotrifluoride | 401-78-5 [chemicalbook.com]

- 7. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Bromo-2,6-difluorobenzotrifluoride in Modern Pharmaceutical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Trifluoromethyl Moiety and the Rise of a Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety prized for its ability to profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] Its introduction can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate pKa and receptor binding affinity.[1][4]

3-Bromo-2,6-difluorobenzotrifluoride emerges as a particularly powerful and versatile building block for pharmaceutical synthesis.[5][6] Its utility stems from a unique confluence of structural features:

-

A Trifluoromethyl Group: Imparts the desirable physicochemical properties mentioned above.[4]

-

A Bromine Atom: Serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[7]

-

Two Ortho-Fluorine Atoms: These powerful electron-withdrawing groups significantly influence the electronic nature of the aromatic ring. This electronic activation not only modulates the reactivity of the C-Br bond but also makes the ring susceptible to other transformations, such as nucleophilic aromatic substitution (SNAr).

This combination allows for a sophisticated, multi-faceted approach to molecular construction, making this compound a key intermediate in the synthesis of complex therapeutic agents.[5][6][8] This guide provides detailed application notes and validated protocols for its most critical transformations in a pharmaceutical research and development setting.

Core Synthetic Applications: Protocols and Mechanistic Insights

The strategic value of this compound lies in its capacity to undergo several distinct, high-yield transformations that are fundamental to drug synthesis.